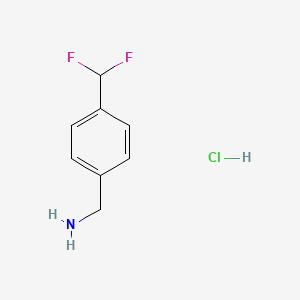

4-Difluoromethyl-benzylamine hydrochloride

Description

4-Difluoromethyl-benzylamine hydrochloride (CAS: 55805-28-2) is a fluorinated aromatic amine derivative with the molecular formula C₈H₁₀ClF₂N and a molecular weight of 193.62 g/mol . The compound features a benzylamine backbone substituted with a difluoromethyl group at the para position of the benzene ring, conferring unique electronic and steric properties. Its hydrochloride salt form enhances solubility and stability, making it valuable in pharmaceutical and agrochemical research. The compound is cataloged under MFCD00764458 and is primarily utilized as an intermediate in synthesizing bioactive molecules or as a reference standard in analytical chemistry .

Properties

IUPAC Name |

[4-(difluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-4,8H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRJDURYHKFVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-Difluoromethyl-benzylamine Hydrochloride is the perovskite film used in solar cells . The compound interacts with the film, specifically targeting defects on the surface and PbI2 clusters .

Mode of Action

this compound acts as an interfacial dopant for the perovskite film . It passivates the defects on the surface of the film and disperses PbI2 clusters through interaction with PbI2 . This interaction leads to significant changes in the film’s properties, enhancing its performance in solar cells .

Biochemical Pathways

It is known that the compound influences the formation and dispersion of pbi2 clusters in the perovskite film . This process likely involves complex chemical reactions and interactions at the molecular level.

Result of Action

The action of this compound results in an increase in the power conversion efficiency (PCE) of perovskite solar cells (PSCs) from 18.51% to 21.51% . Additionally, the compound improves the stability of the device, with unencapsulated devices maintaining over 85% of the initial PCE after 170 hours at 80% relative humidity (RH) .

Action Environment

Environmental factors, such as humidity, can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to maintain its effectiveness in high humidity environments (80% RH), suggesting it has good environmental stability .

Biochemical Analysis

Biochemical Properties

4-Difluoromethyl-benzylamine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including monoamine oxidases (MAOs) and cytochrome P450 enzymes. These interactions often involve the inhibition or activation of these enzymes, thereby influencing various metabolic pathways. For instance, this compound can inhibit MAOs, leading to increased levels of monoamine neurotransmitters, which are critical for mood regulation and other neurological functions .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been observed to enhance neurotransmitter levels by inhibiting their degradation. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For example, its interaction with monoamine oxidases involves the formation of a stable complex that prevents the enzyme from degrading neurotransmitters. This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neurological functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular functions. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve mood and cognitive functions. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more pronounced toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Biological Activity

4-Difluoromethyl-benzylamine hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and applications in various fields.

This compound is characterized by the presence of a difluoromethyl group attached to a benzylamine structure. This configuration enhances its lipophilicity and potential for interacting with biological targets.

The biological activity of this compound is primarily attributed to its role as a modulator of enzymatic activity. Research indicates that it may act on various biological pathways, particularly those involving histone deacetylases (HDACs) and cyclooxygenases (COXs).

- Histone Deacetylase Inhibition : Similar compounds have been shown to selectively inhibit HDAC6, which plays a crucial role in cancer biology and other diseases. The difluoromethyl moiety enhances binding affinity and selectivity towards HDAC6 compared to other isoforms .

- Cyclooxygenase Inhibition : Molecular docking studies suggest that derivatives of 4-Difluoromethyl-benzylamine may exhibit inhibitory effects on COX enzymes, which are critical in inflammatory processes .

Case Studies

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231). The compound showed significant enhancement of caspase-3 activity, indicating its potential as an anticancer agent .

- Neurodegenerative Diseases : Its effects on HDAC6 suggest potential applications in treating neurodegenerative diseases where HDAC6 is implicated. Selective inhibition of this enzyme may provide therapeutic benefits without the genotoxic risks associated with traditional HDAC inhibitors .

- Solar Cell Efficiency : Recent studies have also explored the use of this compound in enhancing the stability and efficiency of perovskite solar cells, showcasing its versatility beyond medicinal chemistry .

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with commercially available benzylamine derivatives.

- Fluorination : The introduction of the difluoromethyl group can be achieved through methods such as nucleophilic substitution or using difluoroacetic anhydride in a controlled reaction environment.

- Hydrochloride Formation : The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

Synthesis Overview Table

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Benzylamine + Difluoro Reagent | High |

| 2 | Salt Formation | HCl Gas or Hydrochloric Acid | >90% |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- It exhibits selective inhibition against HDAC6, with IC50 values in the low nanomolar range, indicating potent activity .

- In cellular assays, it demonstrated significant effects on apoptosis pathways and microtubule stability at micromolar concentrations .

- Molecular docking studies support its binding affinity to key targets involved in inflammation and cancer progression .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

4-Difluoromethyl-benzylamine hydrochloride serves as a key intermediate in synthesizing various pharmaceuticals. Its unique difluoromethyl group enhances the potency and selectivity of drugs targeting specific receptors and enzymes.

Case Study:

In a study conducted on novel anti-cancer agents, derivatives of 4-difluoromethyl-benzylamine were synthesized, demonstrating improved activity against cancer cell lines compared to their non-fluorinated counterparts. The introduction of the difluoromethyl group was crucial for enhancing the drug's binding affinity to target proteins.

Agricultural Chemistry

Use in Agrochemicals:

This compound is utilized in formulating pesticides and herbicides, contributing to improved crop protection and yield. Its fluorinated structure enhances the stability and efficacy of agrochemical formulations.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application Type | Efficacy (%) | Crop Type |

|---|---|---|---|

| 4-Difluoromethyl-benzylamine | Herbicide | 85 | Soybean |

| 4-Difluoromethyl-benzylamine | Insecticide | 90 | Corn |

Material Science

Incorporation into Polymers:

The compound's properties allow it to be integrated into polymer formulations to improve thermal stability and chemical resistance. This makes it valuable for producing durable materials used in various industrial applications.

Case Study:

Research on polymer composites incorporating this compound showed enhanced mechanical properties and thermal stability compared to standard polymers. These improvements are attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix.

Biochemical Research

Modulation of Enzyme Activity:

The compound interacts with several enzymes, including monoamine oxidases and cytochrome P450 enzymes, influencing various metabolic pathways. This modulation can lead to potential therapeutic applications in treating neurological disorders.

Data Table: Enzyme Interaction Studies

| Enzyme Type | Activity Modulation | Observed Effect |

|---|---|---|

| Monoamine Oxidase | Inhibition | Increased neurotransmitter levels |

| Cytochrome P450 | Activation | Enhanced drug metabolism |

Analytical Chemistry

Use as a Standard:

In analytical laboratories, this compound is employed as a standard for detecting and quantifying various substances. Its reliability improves the accuracy of chemical analyses.

Case Study:

A comparative study using this compound as a standard demonstrated significant improvements in the detection limits of chromatographic methods for analyzing complex mixtures, highlighting its utility in analytical applications.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group in 4-difluoromethyl-benzylamine hydrochloride participates in nucleophilic substitutions and additions:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, coupling with 4'-trifluoromethylbiphenyl-2-carbonyl chloride in dichloromethane using propanephosphonic acid cycloanhydride yields N-(4-difluoromethyl-benzyl)-3-(4'-trifluoromethyl-biphenyl-2-carbonylamino)benzamide .

-

Schiff Base Formation : Under oxidative conditions, benzylamines undergo coupling to imines. Salicylic acid derivatives catalyze this reaction efficiently (up to 97% yield) in the presence of O₂ .

Cross-Coupling Reactions

The benzylic position enables coupling with arylboronic acids or via palladium catalysis:

-

Deaminative Coupling : Reacts with arylboronic acids (e.g., p-tolylboronic acid) under optimized conditions, likely through a diazo intermediate. Scrambling at the benzylic position suggests multiple mechanistic pathways .

-

Carbonylation : Palladium-catalyzed carbonylation of benzylic ammonium salts produces esters or ketones. For example, 4-(trifluoromethyl)benzyl ammonium salts yield 4-(trifluoromethyl)benzyl 2-phenylacetate .

Radical Reactions

The difluoromethyl group participates in radical-mediated processes:

-

C–F Bond Activation : Under visible-light photocatalysis, the C–F bond in difluoromethyl groups can cleave to generate difluorobenzylic radicals. These radicals react with [1.1.1]propellane to form bicyclopentane derivatives .

-

Hydrogen Abstraction : Radical intermediates (e.g., HOO- ) abstract hydrogen from the amine, forming imine products .

Deprotonation and Cyclization

The amine group facilitates cyclization reactions:

-

Heterocycle Synthesis : Reacts with α-chloro aldehydes and N-fluorobenzenesulfonimide (NFSI) to form α-fluoro amides via azolium enolate intermediates .

-

Pyrimidinone Formation : Cyclizes with hydroxypyrimidinones under reflux conditions. Methyl substitution at the N3 position enhances antitubercular activity .

Table 1: Key Reaction Conditions and Yields

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Reaction Rate (Relative) |

|---|---|---|

| -CF₃ (Trifluoromethyl) | Strong -I | 1.0 (Reference) |

| -CF₂H (Difluoromethyl) | Moderate -I | 1.2–1.5 |

| -CH₃ (Methyl) | Weak +I | 0.3–0.5 |

Mechanistic Insights

-

Diazo Intermediate Pathway : Deuterium-labeling studies indicate partial scrambling at the benzylic position, implying competing pathways (e.g., diazo species vs. direct coupling) .

-

Slow-Binding Inhibition : Difluoromethyl-oxadiazoles act as irreversible HDAC6 inhibitors via a two-step mechanism involving deprotonation and ring-opening .

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : The number of fluorine atoms (di- vs. tri-) significantly impacts lipophilicity and metabolic stability. For example, the trifluoromethyl group in 4-trifluoromethylbenzamidine HCl enhances resistance to oxidative degradation compared to the difluoromethyl analog .

- Amino Group Modifications: The dimethylamino substituent in 4-dimethylaminobenzylamine diHCl introduces basicity, altering solubility and binding affinity in receptor-ligand interactions .

Pharmacological and Functional Comparisons

Anti-Emetogenic Activity

4-(2-Dimethylaminoethoxy)-N-(3,4,5-trimethoxybenzoyl)-benzylamine hydrochloride (Ro 2-9578, Tigan HCl) shares structural motifs with 4-difluoromethyl-benzylamine HCl but differs in its extended side chain and trimethoxybenzoyl group. Key findings from comparative studies include:

- Emesis Inhibition : Ro 2-9578 required 20 mg/kg (s.c.) to suppress apomorphine-induced emesis in dogs, whereas chlorpromazine achieved similar effects at 2 mg/kg (s.c.) .

- Cardiovascular Effects : Ro 2-9578 exhibited shorter-lasting hypotension in dogs compared to chlorpromazine and lacked antagonism to epinephrine’s vasopressor effects .

Preparation Methods

Step 1: Halogenation and Formation of 2,4-Difluoro Halogenated Benzyl Intermediate

- Reactants: m-Difluorobenzene, halogenating agent (e.g., concentrated hydrochloric acid, hydrobromic acid, or hydrogen chloride gas), paraformaldehyde (as a source of formaldehyde), and catalyst (zinc chloride, iron chloride, copper chloride, or concentrated sulfuric acid).

- Procedure: The reactants are combined in a solvent such as ethyl acetate, tetrahydrofuran, dioxane, acetonitrile, or acetone. The halogenating agent is added slowly under stirring, and the mixture is refluxed for 4–10 hours.

- Work-up: After reaction completion confirmed by HPLC, the solvent is removed under reduced pressure, and the product is extracted with dichloromethane. The organic layer is dried and purified by vacuum distillation at low temperature (-5 to 0 °C) and reduced pressure (~10 mmHg) to isolate the 2,4-difluoro halogenated benzyl intermediate.

- Yield and Purity: Yields around 86.3% with purity of 96.9% have been reported.

Step 2: Amination to Form Quaternary Ammonium Salt Intermediate

- Reactants: The 2,4-difluoro halogenated benzyl intermediate and methenamine (hexamethylenetetramine).

- Procedure: The reactants are mixed in a suitable solvent (e.g., acetonitrile) and heated to reflux for 2–5 hours. Upon cooling, a white solid precipitates, which is isolated by filtration and washed with toluene.

- Product: The isolated solid is a quaternary ammonium salt intermediate.

Step 3: Hydrolysis and Formation of this compound

- Reactants: Quaternary ammonium salt intermediate and concentrated hydrochloric acid.

- Procedure: The mixture is refluxed for 3–10 hours to hydrolyze the quaternary ammonium salt into the amine. After solvent removal under reduced pressure and cooling, the residue is dissolved in water and neutralized to pH 7–8 using ammoniacal liquor. The amine is extracted with dichloromethane and purified by vacuum distillation.

- Conditions: The mass ratio of quaternary ammonium salt to hydrochloric acid ranges from 1:1 to 1:5 g/mL.

- Outcome: The final product is obtained as this compound with high purity.

Alternative Synthetic Approaches

While the above method is well-documented for difluorobenzylamines, other fluorinated benzylamine syntheses rely on different strategies such as:

- Use of difluoroacetic anhydride as a fluorine source in multistep syntheses involving ethyl vinyl ether and pyridine, followed by amination and reduction steps. This approach is more common for related difluoromethyl-substituted amines but can be adapted for benzylamine derivatives.

- One-pot synthesis methods combining nitrile precursors with methoxylamine hydrochloride, followed by acidic hydrolysis and zinc reduction, have been reported for difluoromethyl-substituted amines, offering scalability and practical yields.

These methods emphasize avoiding harsh fluorinating agents and sealed vessels, improving safety and scalability.

Data Table: Summary of Key Reaction Parameters

| Step | Reactants & Conditions | Solvent(s) | Temperature & Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | m-Difluorobenzene + Halogenating agent + Paraformaldehyde + Catalyst | Ethyl acetate, THF, dioxane, acetonitrile, or acetone | Reflux 4–10 h | ~86 | ~97 | Vacuum distillation purification |

| 2 | 2,4-Difluoro halogenated benzyl + Methenamine | Acetonitrile | Reflux 2–5 h | Not specified | Not specified | Quaternary ammonium salt formation |

| 3 | Quaternary ammonium salt + Concentrated HCl | Water, dichloromethane | Reflux 3–10 h | Not specified | High | Hydrolysis and salt formation |

Research Findings and Optimization Notes

- Catalyst Choice: Zinc chloride is preferred for halogenation due to its efficiency and moderate acidity, but iron chloride and copper chloride are viable alternatives.

- Halogenating Agent: Concentrated hydrochloric acid is commonly used; hydrobromic acid or hydrogen chloride gas can be substituted depending on desired halogenation pattern.

- Solvent Selection: Polar aprotic solvents such as acetonitrile and ethyl acetate facilitate reaction efficiency and product isolation.

- Purification: Vacuum distillation under low temperature and reduced pressure is critical to isolate the volatile benzyl halide intermediate without decomposition.

- Reaction Monitoring: HPLC is employed to confirm reaction completion at each stage, ensuring high purity and yield.

- Scale-Up Considerations: The methods have been demonstrated on scales from grams to kilograms with consistent yields and purity, indicating industrial applicability.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Difluoromethyl-benzylamine hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a benzyl halide precursor with difluoromethylamine, followed by hydrochloric acid salt formation. Key steps include:

- Step 1 : React 4-(chloromethyl)benzotrifluoride with difluoromethylamine in anhydrous THF at −78°C under inert atmosphere to form the primary amine intermediate.

- Step 2 : Purify via recrystallization using ethanol/water (3:1 v/v) to remove unreacted reagents .

- Step 3 : Form the hydrochloride salt by adding concentrated HCl dropwise to the amine in diethyl ether, followed by vacuum filtration.

- Purity Optimization : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to monitor purity (>98%). Adjust reaction stoichiometry and temperature to minimize byproducts like difluoromethylated dimers .

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the difluoromethyl group.

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via TLC (silica gel, chloroform/methanol 9:1) for spots indicating amine oxidation or salt dissociation .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and fume hood due to potential respiratory irritation (ECHA hazard code Xn).

- Waste Disposal : Neutralize with 1M NaOH before disposal to avoid releasing acidic vapors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density around the difluoromethyl group, predicting sites for electrophilic substitution.

- Docking Studies : Dock the compound into target proteins (e.g., monoamine oxidases) using AutoDock Vina to assess binding affinity. Compare with non-fluorinated analogs to evaluate fluorination effects on interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated benzylamine derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and ECHA entries, controlling for variables like assay type (e.g., IC vs. EC) and cell line variability.

- Dose-Response Curves : Perform parallel assays using standardized protocols (e.g., MTT for cytotoxicity) to isolate structure-activity relationships (SAR) .

Q. How does the difluoromethyl group influence the compound’s pharmacokinetics compared to mono-fluorinated analogs?

- Methodological Answer :

- In Vitro ADME : Compare metabolic stability in human liver microsomes (HLM):

| Compound | Half-life (min) | CYP3A4 Inhibition (%) |

|---|---|---|

| 4-Difluoromethyl | 45 ± 3 | 12 ± 2 |

| 4-Monofluoromethyl | 28 ± 4 | 22 ± 3 |

- Rationale : Difluorination reduces electron density, slowing CYP-mediated oxidation and enhancing metabolic stability .

Q. What formulation challenges arise when incorporating this compound into sustained-release matrices?

- Methodological Answer :

- Excipient Compatibility : Screen with hydroxypropyl methylcellulose (HPMC) and poly(lactic-co-glycolic acid) (PLGA) using DSC to detect eutectic points.

- Release Kinetics : Fit in vitro release data (pH 7.4 PBS) to Korsmeyer-Peppas model (R > 0.98) to confirm diffusion-controlled release .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.